Cas no 40662-76-8 (6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin)

6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is a synthetic derivative of dihydrocoumarin, characterized by its pentamethyl substitution pattern and hydroxyl functional group at the 6-position. This compound exhibits notable stability due to its saturated lactone ring and sterically hindered structure, making it suitable for applications requiring resistance to oxidative degradation. Its electron-rich aromatic system and hydroxyl group enhance its utility as an intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized coumarin derivatives. The compound's defined substitution pattern ensures consistent reactivity, while its lipophilic nature improves solubility in organic solvents. It is primarily employed in pharmaceutical and fine chemical research for developing bioactive molecules or as a model substrate in mechanistic studies.
6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin structure
40662-76-8 structure
商品名:6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin
CAS番号:40662-76-8
MF:C14H18O3
メガワット:234.290924549103
CID:2145639
PubChem ID:616349

6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin 化学的及び物理的性質

名前と識別子

    • 6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin
    • MFCD26394817
    • 6-hyroxy-4,4,5,7,8-pentamathyl-3,4-dihydrocoumarin
    • D85481
    • Coumarin-6-ol, 3,4-dihydro-4,4-dimethyl-5,7,8-trimethyl-
    • CHEMBL4590451
    • 6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
    • Dihydrocoumarin-6-ol, 4,4,5,7,8-pentamethyl-
    • 6-hydroxy-4,4,5,7,8-pentamethyl-3H-chromen-2-one
    • 6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-2-one
    • 6-hydroxy-4,4,5,7,8-pentamethylo-3,4-dihydrocoumarin
    • 6-Hydroxy-4,4,5,7,8-pentamethyl-2-chromanone #
    • WS-01013
    • DB-296540
    • Coumarin-6-ol, 3,4-dihydro-4,4,5,7,8-pentamethyl-
    • 6-hydroxhy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin
    • 40662-76-8
    • SCHEMBL1106622
    • インチ: InChI=1S/C14H18O3/c1-7-8(2)13-11(9(3)12(7)16)14(4,5)6-10(15)17-13/h16H,6H2,1-5H3
    • InChIKey: NWBXBARTRIEVKH-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C2=C(C(=C1O)C)C(CC(=O)O2)(C)C)C

計算された属性

  • せいみつぶんしりょう: 234.125594432g/mol
  • どういたいしつりょう: 234.125594432g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 323
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 46.5Ų

6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01JGOZ-250mg
6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
40662-76-8 95%
250mg
$133.00 2024-05-03
Aaron
AR01JGXB-5g
6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
40662-76-8 95%
5g
$303.00 2023-12-14
Aaron
AR01JGXB-15g
6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
40662-76-8 95%
15g
$777.00 2023-12-14
Aaron
AR01JGXB-250mg
6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
40662-76-8 95%
250mg
$56.00 2023-12-14
A2B Chem LLC
AZ86915-5g
6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
40662-76-8 95%
5g
$618.00 2024-04-20
eNovation Chemicals LLC
Y1266111-15g
6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
40662-76-8 95%
15g
$810 2024-06-05
1PlusChem
1P01JGOZ-5g
6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
40662-76-8 95%
5g
$715.00 2024-05-03
eNovation Chemicals LLC
Y1266111-1g
6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
40662-76-8 95%
1g
$280 2025-02-21
eNovation Chemicals LLC
Y1266111-100mg
6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
40662-76-8 95%
100mg
$80 2024-06-05
eNovation Chemicals LLC
Y1266111-1g
6-hydroxy-4,4,5,7,8-pentamethylchroman-2-one
40662-76-8 95%
1g
$280 2025-02-25

6-hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin 関連文献

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